molecular formula C9H15ClN4 B1440221 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride CAS No. 1185309-58-3

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Cat. No.: B1440221
CAS No.: 1185309-58-3
M. Wt: 214.69 g/mol
InChI Key: KSISMOAYXIBWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H14N4·HCl. It is a derivative of piperidine and pyrimidine, two important heterocyclic compounds.

Biochemical Analysis

Biochemical Properties

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with kinases, which are crucial for phosphorylation processes in cells . These interactions can lead to changes in the activity of the enzymes, thereby affecting the overall biochemical reactions within the cell.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects on cellular metabolism and signaling pathways highlight the compound’s potential in influencing cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, the compound can interact with DNA-binding proteins, influencing gene expression and altering the production of proteins involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to cause sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can influence metabolic flux and alter metabolite levels within cells . By modulating the activity of key enzymes, it can affect the overall metabolic balance, leading to changes in cellular energy production and utilization. These interactions highlight the compound’s potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms is essential for determining the compound’s effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes. By understanding the subcellular localization, researchers can gain insights into the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine and piperidine derivatives.

    Reaction Conditions: The reaction involves the nucleophilic substitution of a pyrimidine derivative with a piperidine derivative under controlled conditions. This is usually carried out in the presence of a suitable solvent and a base to facilitate the reaction.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine ring is substituted with different functional groups using appropriate reagents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Scientific Research Applications

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.ClH/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9;/h1,4-5,8H,2-3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSISMOAYXIBWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671573
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-58-3
Record name 1-(Pyrimidin-2-yl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.